5-Methyl-6-(phenylamino)nicotinonitrile
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Overview
Description
5-Methyl-6-(phenylamino)nicotinonitrile is an organic compound with the molecular formula C13H11N3 It is a derivative of nicotinonitrile, characterized by the presence of a phenylamino group at the 6th position and a methyl group at the 5th position of the nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-(phenylamino)nicotinonitrile typically involves the condensation of 3-cyano-2-methylpyridine with aniline under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures. The reaction mechanism involves the nucleophilic attack of the aniline on the cyano group, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound, such as recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions may be optimized to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-(phenylamino)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Methyl-6-(phenylamino)nicotinonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used as a corrosion inhibitor for metals and as a precursor for the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Methyl-6-(phenylamino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-((2-Aminophenyl)thio)-4,6-dimethylnicotinonitrile: Another nicotinonitrile derivative with similar structural features.
4,6-Dimethyl-2-(phenylamino)nicotinonitrile: A closely related compound with a different substitution pattern
Uniqueness
5-Methyl-6-(phenylamino)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H11N3 |
---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
6-anilino-5-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H11N3/c1-10-7-11(8-14)9-15-13(10)16-12-5-3-2-4-6-12/h2-7,9H,1H3,(H,15,16) |
InChI Key |
JQBCLVCSRDAIGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1NC2=CC=CC=C2)C#N |
Origin of Product |
United States |
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